(2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione
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Overview
Description
(2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, a chlorophenyl group, and an isoquinolinylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazoloquinazoline core, followed by the introduction of the chlorophenyl and isoquinolinylmethylene groups. Common reagents used in these reactions include chlorinating agents, isoquinoline derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione include other thiazoloquinazoline derivatives, chlorophenyl compounds, and isoquinolinylmethylene-containing molecules. Examples include:
- 4,4’-Difluorobenzophenone
- Other thiazoloquinazoline derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific molecular architecture. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be seen in similar compounds.
Properties
IUPAC Name |
(2Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-5,7,8,9-tetrahydro-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-19-8-6-17(7-9-19)24-23-20(2-1-3-21(23)31)29-26-30(24)25(32)22(33-26)13-15-4-5-16-10-11-28-14-18(16)12-15/h4-14,24H,1-3H2/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHGCSAOGYGZOO-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=O)C(=CC4=CC5=C(C=C4)C=CN=C5)SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(N3C(=O)/C(=C/C4=CC5=C(C=C4)C=CN=C5)/SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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